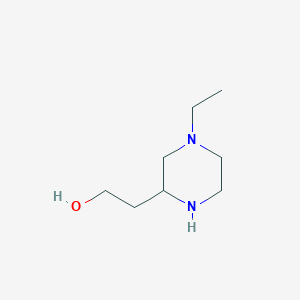
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
Vue d'ensemble
Description
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (BOC-Asp) is an amino acid derivative and a member of the oxetane family. It is a versatile building block for organic synthesis and is widely used in peptide and protein synthesis. BOC-Asp is a protected form of aspartic acid, an amino acid found naturally in proteins. Aspartic acid is involved in a variety of biochemical processes, including energy production, signal transduction, and the regulation of gene expression. BOC-Asp has been used as a substrate for enzymatic reactions and as a reagent for organic synthesis.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Amino Acid Derivatives
Gudelis et al. (2023) demonstrated the synthesis of novel heterocyclic amino acid derivatives containing azetidine and oxetane rings. Using (N-Boc)azetidin-3-one and similar compounds, they developed a synthetic route for functionalized 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds. This synthesis includes Suzuki–Miyaura cross-coupling for diversification, providing valuable insights for future research and development in this area (Gudelis et al., 2023).
Novel Synthetic Approaches
Basel and Hassner (2002) explored the activation of carboxylic acids using tert-butyl carbonates (BOC-OX), leading to efficient formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides. This process highlights the potential of using 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid in peptide synthesis (Basel & Hassner, 2002).
Catalyzed Cycloaddition Reactions
Jones et al. (2016) studied the silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate. This research offers a pathway to synthesize oxetane/azetidine-containing spirocycles, which can be a critical step in developing complex heterocyclic structures (Jones et al., 2016).
Peptide Synthesis and Structural Studies
Nowick et al. (2000) described the synthesis of an unnatural amino acid that imitates a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. This study utilized tert-butyloxycarbonyl (Boc)-protected derivatives, indicating the potential of Boc-amino acids in designing peptides that mimic natural protein structures (Nowick et al., 2000).
Development of Pseudopeptide Foldamers
Luppi et al. (2004) focused on the synthesis and conformational analysis of the homo-oligomers of an oxazolidin-2-one and beta-amino acid group-containing compound, demonstrating its potential in constructing beta-pseudopeptide foldamers. These molecules, due to their helical structure, are promising for applications in aqueous biological systems (Luppi et al., 2004).
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLWUVSYEVUTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid | |
CAS RN |
1408074-43-0 | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



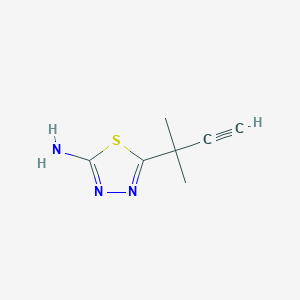
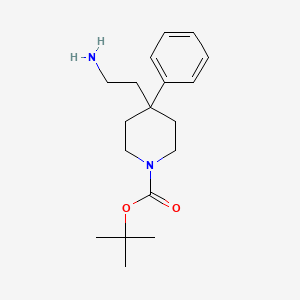
![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)
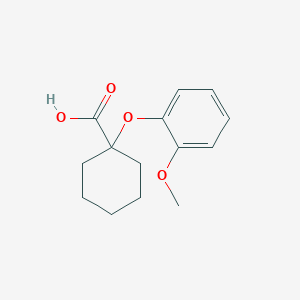



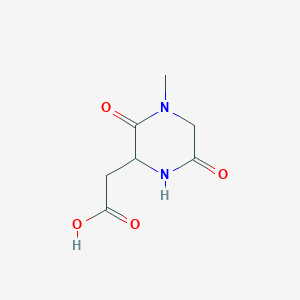
![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)

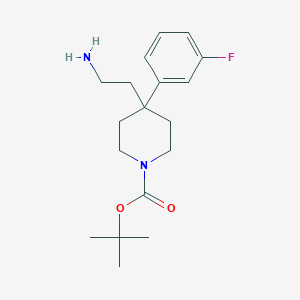
![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)
